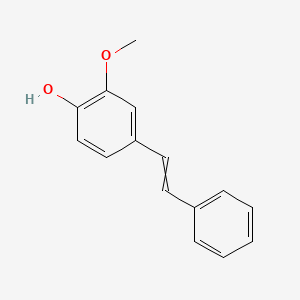

4-Hydroxy-3-methoxy stilbene

描述

Structure

3D Structure

属性

分子式 |

C15H14O2 |

|---|---|

分子量 |

226.27 g/mol |

IUPAC 名称 |

2-methoxy-4-(2-phenylethenyl)phenol |

InChI |

InChI=1S/C15H14O2/c1-17-15-11-13(9-10-14(15)16)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3 |

InChI 键 |

NGWKZKAEKABLFG-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=CC(=C1)C=CC2=CC=CC=C2)O |

产品来源 |

United States |

Methodologies for Synthesis and Derivatization of 4 Hydroxy 3 Methoxy Stilbene and Analogues

Classical and Contemporary Synthetic Strategies for Stilbenes

The construction of the stilbene (B7821643) backbone, characterized by a 1,2-diphenylethylene core, can be achieved through various synthetic routes. These range from historical name reactions to modern transition-metal-catalyzed methods, each offering distinct advantages in terms of yield, stereoselectivity, and functional group tolerance. nih.gov

The classical Perkin reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) to form an α,β-unsaturated aromatic acid. wikipedia.org A modified, one-pot, two-step Perkin reaction has been developed for the synthesis of hydroxystilbenes with high trans selectivity. stevens.edu This method utilizes the reaction between a hydroxy-substituted benzaldehyde (B42025) and a phenylacetic acid under microwave irradiation, in the presence of a piperidine-methylimidazole catalyst and polyethylene (B3416737) glycol. stevens.edu

A key feature of this modified protocol is the simultaneous condensation and decarboxylation, which directly yields the stilbene product instead of the traditional α-phenylcinnamic acid intermediate. stevens.edujst.go.jp This approach provides a green and efficient alternative for synthesizing polyphenolic stilbenes like resveratrol (B1683913). lookchem.com For example, reacting methoxylated benzaldehydes with 4-methoxyphenylacetic acid via this method, followed by demethylation, has been used to produce resveratrol and its hydroxylated analogues. lookchem.com

Olefination reactions are fundamental to stilbene synthesis, with the Wittig and Horner-Wadsworth-Emmons (HWE) reactions being the most prominent. nih.govfu-berlin.de

The Wittig reaction employs a phosphorus ylide (phosphorane), generated by deprotonating a phosphonium (B103445) salt, which then reacts with an aldehyde or ketone to form an alkene. wiley-vch.deyoutube.com This method is highly versatile for creating substituted stilbenes and is not sensitive to atmospheric oxygen. wiley-vch.de However, it can produce a mixture of (E)- and (Z)-isomers, and the separation of the triphenylphosphine (B44618) oxide byproduct can sometimes be challenging. youtube.comjuliethahn.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification that utilizes a phosphonate-stabilized carbanion. wikipedia.orgresearchgate.net These carbanions are more nucleophilic and less basic than the ylides used in the Wittig reaction. wikipedia.org A significant advantage of the HWE reaction is that it predominantly yields the (E)-alkene, which is often the more desired isomer for stilbenoids. wiley-vch.dewikipedia.org Furthermore, the dialkylphosphate salt byproduct is water-soluble and easily removed by aqueous extraction. wikipedia.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Nucleophile | Phosphorus ylide (from phosphonium salt) | Phosphonate-stabilized carbanion |

| Key Reactant | Triphenyl phosphonium salt | Dialkyl phosphonate (B1237965) ester |

| Stereoselectivity | Can produce mixtures of (E) and (Z) isomers | Generally high selectivity for the (E) isomer |

| Byproduct | Triphenylphosphine oxide | Water-soluble dialkylphosphate salt |

| Byproduct Removal | Often requires chromatography | Simple aqueous extraction |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the synthesis of stilbenes. uliege.be

The Mizoroki-Heck reaction (or Heck reaction) involves the coupling of an unsaturated halide (e.g., an aryl bromide) with an alkene (e.g., styrene) in the presence of a palladium catalyst and a base. uliege.bewikipedia.org This reaction is a cornerstone for synthesizing polyhydroxylated stilbenes and their analogues. uliege.benih.gov The choice of catalyst (e.g., Pd(OAc)₂, PdCl₂), ligand (e.g., triphenylphosphine), and base (e.g., triethylamine) can be tailored to specific substrates. uliege.bewikipedia.org The use of microwave irradiation can significantly shorten reaction times. nih.gov

The Suzuki-Miyaura reaction couples an organoboron compound, such as an arylboronic acid, with an organic halide. researchgate.netscielo.br This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents. researchgate.netscielo.br In stilbene synthesis, it can be used to couple an aryl halide with a styrenylboronic acid or vice-versa. nih.gov The reaction demonstrates excellent stereocontrol, typically proceeding with complete retention of the alkene's geometry. researchgate.netnih.gov

Table 2: Comparison of Heck and Suzuki-Miyaura Reactions for Stilbene Synthesis

| Feature | Mizoroki-Heck Reaction | Suzuki-Miyaura Reaction |

| Coupling Partners | Unsaturated halide + Alkene | Organic halide + Organoboron compound |

| Catalyst System | Palladium complex (e.g., Pd(OAc)₂) + Ligand + Base | Palladium complex (e.g., Pd(OAc)₂) + Ligand + Base |

| Key Advantage | Direct use of alkenes like styrene | Mild conditions, high functional group tolerance |

| Stereoselectivity | Can form mixtures of regioisomers and stereoisomers | High stereochemical retention |

| Common Substrates | Aryl bromides, styrenes | Arylboronic acids, styrenylboronic acids, aryl halides |

Reductive coupling provides a direct route to stilbenes from carbonyl compounds. The McMurry reaction, which uses low-valent titanium reagents to couple two molecules of an aldehyde or ketone, is a well-established method for synthesizing symmetrical stilbenes. fu-berlin.de

For asymmetrical stilbenes like 4-hydroxy-3-methoxy stilbene, a reductive cross-coupling of two different benzaldehydes is required. A recently developed method employs a phosphine-based reagent (MesP(TMS)Li) to achieve this transformation. nih.gov A notable feature of this sequence is that the stereochemical outcome—the formation of either the (E)- or (Z)-stilbene—can be controlled by the order in which the two different aldehyde coupling partners are added to the reaction mixture. nih.gov

To enhance synthetic efficiency, one-pot multicomponent reactions have been developed. thsci.com These strategies combine several reaction steps into a single procedure, which reduces waste, minimizes purification of intermediates, and saves time. thsci.com

For hydroxy stilbene derivatives, a one-pot multicomponent process has been reported that combines condensation, decarboxylation, and a Heck coupling reaction under microwave irradiation. google.compatsnap.com This approach involves reacting a hydroxy-substituted arylaldehyde, malonic acid, and a halobenzene in the presence of a palladium catalyst and a base. patsnap.com This method has been shown to produce 2- or 4-hydroxy substituted stilbene derivatives in moderate to good yields with significantly reduced reaction times compared to sequential methods. google.compatsnap.com Similarly, a one-pot three-component procedure combining the Wittig and Heck reactions has also been described for the synthesis of various stilbenes. lookchem.com

Strategies for Structural Modification and Analogue Generation

The this compound scaffold can be chemically modified to generate a wide array of analogues with potentially different properties. These modifications typically target the hydroxyl group, the methoxy (B1213986) group, the aromatic rings, or the central double bond.

Modification of Hydroxyl and Methoxy Groups: The hydroxyl group is a common site for modification, such as O-methylation to produce a methoxy group. nih.gov Conversely, demethylation of methoxy groups using reagents like boron tribromide can yield additional hydroxyl functionalities. acs.org

Modification of the Alkene Bridge: The central double bond is crucial for the geometry of the molecule but can be a site of metabolic instability. acs.org Strategies to address this include its bioisosteric replacement with more stable linkages. For example, the double bond has been replaced with a triazole ring using copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). acs.org In another approach, the alkene is incorporated into a naphthalene (B1677914) ring system, which preserves the geometric orientation of the aryl rings while increasing conformational rigidity. acs.org

Modification of Aromatic Rings: The aromatic rings can be substituted to introduce new functional groups. For instance, stilbene structures have been hybridized with other bioactive moieties, such as quinazolines, to create novel compounds. nih.gov

Table 3: Examples of Strategies for Generating Analogues of this compound

| Modification Strategy | Chemical Method | Example of Resulting Structure |

| Alkene Replacement | Copper(I)-catalyzed azide-alkyne cycloaddition | Triazole-containing stilbene analogue acs.org |

| Alkene Replacement | Suzuki cross-coupling to form a naphthalene core | Naphthalene-based analogue acs.org |

| Hydroxyl/Methoxy Interconversion | Demethylation with Boron tribromide (BBr₃) | Polyhydroxylated stilbene acs.org |

| Hydroxyl/Methoxy Interconversion | O-Methylation | Polymethoxylated stilbene nih.gov |

| Scaffold Hybridization | Multi-step synthesis involving Heck reaction and cyclization | Quinazoline-stilbene hybrid nih.gov |

Hydroxylation and Methoxylation Pattern Modifications

The biological activities of stilbenoids are significantly influenced by the number and position of hydroxyl and methoxy groups on the aromatic rings. researchgate.net Modification of this pattern on the this compound core structure can lead to analogues with altered properties. Synthetic approaches to achieve these modifications often involve the use of appropriately substituted starting materials in classic stilbene syntheses.

For instance, variations in the benzaldehyde and phenylacetic acid precursors used in Perkin condensation can yield a variety of hydroxylated and methoxylated stilbenes. wiley-vch.de Similarly, the Wittig reaction and its Horner-Wadsworth-Emmons variant offer a versatile platform for connecting two aromatic rings with a double bond, where the substitution pattern of the initial phosphonium salt and aldehyde dictates the final product. nih.govfu-berlin.de

The synthesis of resveratrol analogues, which share the stilbene core, has been extensively explored. These synthetic strategies can be adapted to produce derivatives of this compound with additional or repositioned hydroxyl and methoxy groups. For example, the synthesis of 3,4,2′-trimethoxy-trans-stilbene, 3,4,2′,4′-tetramethoxy-trans-stilbene, and 3,4,2′,4′,6′-pentamethoxy-trans-stilbene has been reported, demonstrating the feasibility of introducing multiple methoxy groups. nih.gov Such modifications can impact the molecule's interaction with biological targets and its metabolic fate. Methylation of hydroxyl groups, for instance, generally increases lipophilicity and can enhance metabolic stability by blocking sites susceptible to glucuronidation and sulfation. researchgate.net

Below is a table showcasing examples of stilbene analogues with modified hydroxylation and methoxylation patterns and the synthetic methods employed.

| Compound Name | Modification from this compound | Synthetic Method | Reference |

| Resveratrol | -OH at C5, -OH at C4', H at C3 | Wittig reaction, Heck coupling | nih.gov |

| Pterostilbene (B91288) | -OCH3 at C3 and C5, -OH at C4' | Wittig reaction | nih.gov |

| 3,4,2′-Trimethoxy-trans-stilbene | -OCH3 at C2', -OCH3 at C4, H at C4' | Not specified | nih.gov |

| 3,4,2′,4′-Tetramethoxy-trans-stilbene | -OCH3 at C2' and C4', -OCH3 at C4 | Not specified | nih.gov |

Stereochemical Control in Stilbene Synthesis (Cis/Trans Isomerism)

The geometry of the central carbon-carbon double bond in stilbenes, leading to cis (Z) and trans (E) isomers, is a critical determinant of their biological activity. Generally, the trans isomer is thermodynamically more stable and often exhibits greater biological potency. nih.gov Therefore, stereoselective synthesis is a key aspect of preparing this compound and its analogues for preclinical studies.

Several synthetic methodologies allow for the control of cis/trans isomerism:

Wittig Reaction : This reaction is one of the most common methods for stilbene synthesis. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides typically favor the formation of the E-isomer, while non-stabilized ylides can lead to mixtures or predominantly the Z-isomer. wiley-vch.denih.gov

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction using phosphonate esters generally provides excellent E-selectivity for the synthesis of trans-stilbenes. nih.gov

Heck Coupling : This palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene is another powerful tool for constructing the stilbene backbone with high stereoselectivity, typically favoring the trans isomer. wiley-vch.de

Perkin Reaction : The condensation of an aromatic aldehyde with a phenylacetic acid can also yield stilbenes, often with a preference for the trans isomer. nih.gov

Isomerization : In cases where a mixture of isomers is obtained, methods for the isomerization of the cis to the trans isomer can be employed. This can be achieved through techniques such as iodine or diaryl disulfide catalysis, or through reversible hydroboration followed by elimination. fao.orgjst.go.jp

The table below summarizes various synthetic reactions and their typical stereochemical outcomes in the synthesis of stilbenes.

| Synthetic Reaction | Typical Stereochemical Outcome | Factors Influencing Stereoselectivity | Reference |

| Wittig Reaction | E- or Z-isomer, or mixture | Ylide stability, solvent, temperature, presence of salts | wiley-vch.denih.gov |

| Horner-Wadsworth-Emmons | Predominantly E-isomer | Structure of phosphonate and aldehyde | nih.gov |

| Heck Coupling | Predominantly E-isomer | Catalyst, ligand, reaction conditions | wiley-vch.de |

| Perkin Reaction | Predominantly E-isomer | Reaction conditions | nih.gov |

| Isomerization of Z- to E-isomer | E-isomer | Catalyst (e.g., iodine, diaryl disulfide), light | fao.orgjst.go.jp |

Chemical Modifications for Enhanced Lipophilicity and Metabolic Stability in Preclinical Studies

For a compound to be a viable preclinical candidate, it often requires appropriate lipophilicity for membrane permeability and sufficient metabolic stability to ensure adequate exposure in biological systems. This compound, being a phenolic compound, is susceptible to metabolic conjugation reactions (glucuronidation and sulfation) at the hydroxyl group, which can lead to rapid clearance. nih.gov

Several chemical modification strategies can be employed to address these issues:

Lipophilization through Esterification : One common approach to increase lipophilicity is through the esterification of the phenolic hydroxyl group with fatty acids. This modification masks the hydrophilic hydroxyl group, potentially improving membrane transport and altering pharmacokinetic properties. The choice of the fatty acid chain length and degree of unsaturation can be used to fine-tune the lipophilicity of the resulting stilbene ester. nih.govresearchgate.net

Prodrug Strategies : The concept of a prodrug involves chemically modifying a bioactive compound to improve its physicochemical or pharmacokinetic properties. Upon administration, the prodrug is converted to the active parent drug through enzymatic or chemical processes. For phenolic compounds like this compound, creating ester, ether, or carbonate prodrugs of the hydroxyl group can enhance lipophilicity, protect it from premature metabolism, and potentially improve oral bioavailability. pressbooks.pub

Methylation : As mentioned previously, methylation of the hydroxyl group to a methoxy group is a direct way to increase lipophilicity and block a site of metabolic conjugation. researchgate.net This can lead to enhanced metabolic stability and potentially higher bioavailability, as observed in the case of pterostilbene compared to resveratrol. nih.gov

The following table outlines some chemical modifications aimed at improving the lipophilicity and metabolic stability of stilbenoids.

| Modification Strategy | Chemical Change | Expected Outcome | Reference |

| Esterification | Conversion of -OH to -O-C(=O)-R (R = alkyl/aryl) | Increased lipophilicity, potential for improved membrane permeability, protection from conjugation | nih.govresearchgate.net |

| Etherification | Conversion of -OH to -O-R (R = alkyl) | Increased lipophilicity, protection from conjugation | researchgate.net |

| Carbonate Formation | Conversion of -OH to -O-C(=O)-O-R (R = alkyl/aryl) | Increased lipophilicity, prodrug approach | pressbooks.pub |

| Prodrug Moieties | Attachment of various promoieties to the hydroxyl group | Improved solubility, stability, and/or bioavailability | pressbooks.pub |

Natural Occurrence, Isolation, and Biosynthesis Research of Stilbenes

Identification of Stilbenes from Diverse Plant Sources

Stilbenes are secondary metabolites that function as phytoalexins, defensive compounds produced by plants in response to stress, such as microbial infection or UV radiation. encyclopedia.pubnih.gov They are not universally present in the plant kingdom but have been identified in a wide and diverse range of unrelated plant families. researchgate.netresearchgate.net

The compound 4-Hydroxy-3-methoxy stilbene (B7821643), a natural phenolic compound, has been specifically isolated from the leaves of Stilbocarpa erythrophylla. biosynth.com While this is a confirmed source, the broader family of stilbenes, including many structurally similar hydroxylated and methoxylated derivatives, is found across numerous plant families. Notable families where stilbenes have been isolated include Orchidaceae, Polygonaceae, Vitaceae, Gnetaceae, and Dipterocarpaceae. researchgate.netresearchgate.net

Within these families, certain genera are well-known for their rich stilbene content. For instance, various stilbenes and their glycosides have been successfully identified in the roots of the genus Rheum (rhubarb), such as Rheum rhaponticum and Rheum undulatum. kirj.eenih.gov These include well-known compounds like resveratrol (B1683913) and piceatannol, as well as methoxylated derivatives like deoxyrhapontigenin (3,5-dihydroxy-4′-methoxystilbene) and rhapontigenin. kirj.ee Similarly, the Orchidaceae family, particularly species within the genus Dendrobium, is a rich source of stilbenoids, including numerous phenanthrenes and bibenzyls that feature varied hydroxylation and methoxylation patterns. nih.govnih.gov The presence of these related compounds in prominent medicinal plants suggests a widespread capacity for stilbene production and modification within the plant kingdom.

Plant Families Known to Contain Stilbenes

| Plant Family | Examples of Genera/Species | Reference |

|---|---|---|

| Orchidaceae | Dendrobium, Bletilla | researchgate.netnih.gov |

| Polygonaceae | Rheum, Polygonum | researchgate.netkirj.ee |

| Vitaceae | Vitis (Grapes) | researchgate.net |

| Gnetaceae | Gnetum | researchgate.net |

| Dipterocarpaceae | Shorea, Vatica | researchgate.net |

| Fabaceae | Pterocarpus (Indian Kino) | nih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms in Plants

Stilbenes are synthesized in plants through the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites, including flavonoids and lignins. encyclopedia.pubscirp.org This pathway begins with the aromatic amino acid L-phenylalanine. nih.gov

The biosynthesis proceeds through a series of enzymatic steps:

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. encyclopedia.pub This is a critical entry point, bridging primary and secondary metabolism. scirp.org

Cinnamic acid 4-hydroxylase (C4H) then hydroxylates trans-cinnamic acid to produce p-coumaric acid. researchgate.net

4-coumarate: CoA ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A, forming the key precursor p-coumaroyl-CoA. scirp.orgresearchgate.net

The defining step in stilbene biosynthesis is catalyzed by the enzyme stilbene synthase (STS) . scirp.org STS is a type III polyketide synthase that catalyzes a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. nih.gov This reaction forms the characteristic C6-C2-C6 backbone of stilbenes, with resveratrol (3,5,4′-trihydroxy-trans-stilbene) being the common product. researchgate.net

The structural diversity of natural stilbenes, including the presence of methoxy (B1213986) groups as seen in 4-Hydroxy-3-methoxy stilbene, arises from subsequent modifications to the basic stilbene skeleton. scirp.org These modifications are carried out by other enzymes. For example, the methylation of hydroxyl groups is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . nih.gov These enzymes transfer a methyl group from SAM to a specific hydroxyl group on the stilbene ring, altering the compound's properties. nih.gov

Key Enzymes in Stilbene Biosynthesis

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. | encyclopedia.pubscirp.org |

| Cinnamic acid 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. | researchgate.net |

| 4-coumarate: CoA ligase | 4CL | Activates p-coumaric acid to form p-coumaroyl-CoA. | researchgate.net |

| Stilbene synthase | STS | Condenses p-coumaroyl-CoA with 3x malonyl-CoA to form the stilbene backbone. | scirp.org |

| O-methyltransferase | OMT | Adds a methyl group to a hydroxyl group on the stilbene structure. | nih.gov |

Methodologies for Natural Product Isolation and Identification (e.g., from Dendrobium species or Rheum species)

The isolation and identification of specific stilbenes like this compound from complex plant matrices is a multi-step process that requires a combination of extraction, separation, and analytical techniques. The high content of pigments, polysaccharides, and polyphenols in plants like Dendrobium can make this process challenging. nih.gov

A general workflow for this process includes:

Extraction: The initial step involves extracting the compounds from dried and milled plant material. This is often done using maceration with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their solubility. phcogj.com

Purification and Isolation: The crude extracts are then subjected to various chromatographic techniques to separate the individual compounds. Column chromatography is commonly used for initial fractionation. Further purification is achieved using methods like preparative thin-layer chromatography (TLC) to isolate pure compounds. phcogj.com

Structure Elucidation and Identification: Once a compound is isolated, its chemical structure is determined using spectroscopic methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate components in a mixture and determine their molecular weight with high accuracy. kirj.eephcogj.com

Infrared (IR) Spectroscopy helps identify the presence of specific functional groups, such as hydroxyl (-OH) groups. phcogj.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , including 1D-NMR (¹H-NMR, ¹³C-NMR) and 2D-NMR (HSQC, HMBC), provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive determination of its structure and the precise location of substituents like hydroxyl and methoxy groups. phcogj.com

These methodologies have been successfully applied to identify a range of hydroxystilbenes in the roots of Rheum rhaponticum and other related species. kirj.eeresearchgate.net

Techniques for Stilbene Isolation and Identification

| Technique | Purpose | Reference |

|---|---|---|

| Maceration | Initial extraction of compounds from plant material using solvents. | phcogj.com |

| Column Chromatography | Separation and fractionation of the crude extract. | phcogj.com |

| Thin-Layer Chromatography (TLC) | Purification and isolation of individual compounds. | phcogj.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and determination of molecular weight. | kirj.ee |

| Nuclear Magnetic Resonance (NMR) | Complete structural elucidation of the isolated compound. | phcogj.com |

Structure Activity Relationship Sar Studies of 4 Hydroxy 3 Methoxy Stilbene and Analogues

Impact of Hydroxylation and Methoxylation Patterns on Biological Efficacy

The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the stilbene (B7821643) core are critical for its biological efficacy. These functional groups influence the molecule's antioxidant potential, lipophilicity, metabolic stability, and interaction with biological targets.

The presence and location of hydroxyl groups are paramount for the biological activities of stilbenes. The 4'-hydroxyl group, in particular, has been identified as a key contributor to the antioxidant and cytoprotective effects of many stilbenoids.

4'-Hydroxyl Group: The phenolic hydroxyl group at the 4'-position is crucial for the antioxidant activity of stilbenes. researchgate.netresearchgate.net Studies have shown that this group is essential for scavenging free radicals. researchgate.net For instance, the antioxidant mechanism of resveratrol (B1683913) is heavily reliant on its 4'-OH group. The presence of a 4'-hydroxyl group is also associated with enhanced cytotoxicity against cancer cells and inhibition of DNA polymerase. researchgate.net Furthermore, the 4'-hydroxystyryl moiety has been implicated in the inhibition of cell cycle progression. researchgate.net In proestrogenic stilbenes, a hydroxyl group at the para position of one of the phenyl rings is a structural requirement for estrogenic activity. semanticscholar.org

Ortho-dihydroxyl Groups: The arrangement of hydroxyl groups in an ortho position on a phenyl ring, creating a catechol moiety, can significantly enhance certain biological activities. For example, piceatannol, which possesses an ortho-dihydroxyl group, exhibits stronger anti-inflammatory properties compared to analogues with meta-hydroxyl groups. nih.gov This enhanced activity is attributed to the ability of the catechol group to chelate metal ions and participate in redox cycling, thereby increasing its antioxidant and anti-inflammatory potential. mdpi.com

The degree of hydroxylation across both phenolic rings can also influence the ability of stilbenes to interact with and inhibit processes like calcium-mediated membrane fusion. researchgate.net Generally, polyphenols with at least two hydroxyl groups on both phenolic rings are more effective inhibitors. researchgate.net

The substitution of hydroxyl groups with methoxy groups can profoundly alter the physicochemical properties and biological activity of stilbenes. Methoxylation generally increases lipophilicity, which can lead to improved bioavailability and cellular uptake. mdpi.comnih.govmdpi.com

Enhanced Biological Activity: In many cases, methoxylation has been shown to enhance the biological activity of stilbenes. nih.gov For example, methoxy derivatives of resveratrol have demonstrated potent anti-proliferative activity against various cancer cell lines. mdpi.comnih.gov Studies on human myeloid leukemia cells have indicated that the number and position of methoxy groups influence the cytotoxic effects, with some methoxy stilbenes showing higher activity than resveratrol. nih.gov Specifically, 3,4,4'-trimethoxystilbene and 3,4,2',4'-tetramethoxystilbene have shown significant cytotoxicity. nih.gov Furthermore, the 4'-methoxy derivative of resveratrol exhibited substantially higher anti-platelet activity compared to the parent compound. nih.gov

The table below summarizes the effects of methoxylation on the biological activity of selected stilbene derivatives.

| Compound Name | Substitution Pattern | Observed Effect |

| Pterostilbene (B91288) | 3,5-dimethoxy-4'-hydroxy | More lipophilic and bioavailable than resveratrol. nih.gov Potent anti-proliferative and anti-inflammatory effects. nih.govnih.gov |

| 3,4,5,4'-tetramethoxy-trans-stilbene | 3,4,5,4'-tetramethoxy | Potent anticarcinogenic agent, more so than resveratrol in some studies. nih.gov |

| 4'-methoxy derivative of resveratrol | 4'-methoxy | Significantly higher anti-platelet activity than resveratrol. nih.gov |

| 3,4,4'-trimethoxystilbene | 3,4,4'-trimethoxy | High cytotoxicity in human myeloid leukemia cells. nih.gov |

Stereochemical Influence on Biological Activity (Cis vs. Trans Isomers)

Stilbenes can exist as two geometric isomers: cis (Z) and trans (E). The spatial arrangement of the phenyl rings relative to the ethylene (B1197577) bridge significantly impacts their biological activity.

Stability and Prevalence: The trans-isomer is generally the more stable and common form found in nature. nih.gov The cis-isomer is less stable and can be formed from the trans-isomer upon exposure to ultraviolet light. nih.gov

Biological Activity: In most cases, the trans-isomer of a stilbene is considered to be the more biologically active form. ijbs.com For example, trans-resveratrol is known to be more active than its cis-counterpart. nih.gov The distinct three-dimensional structures of the isomers lead to different interactions with biological targets such as enzymes and receptors. ijbs.com While trans-stilbenes often show superior bioactivity, it is important to note that both isomers can possess biological effects, and their activities can vary depending on the specific biological endpoint being investigated. ijbs.com

The table below highlights the general differences in properties between cis and trans stilbene isomers.

| Property | Cis (Z) Isomer | Trans (E) Isomer |

| Stability | Less stable nih.gov | More stable and common nih.gov |

| Biological Activity | Generally less active | Generally more active ijbs.com |

| Natural Occurrence | Less common | More common nih.gov |

Correlations between Specific Structural Features and Preclinical Biological Endpoints

Specific structural features of stilbenes have been correlated with various preclinical biological endpoints, providing a basis for the rational design of new analogues with enhanced therapeutic potential.

Antioxidant Activity: As previously mentioned, the 4'-hydroxyl group is a strong determinant of antioxidant activity. researchgate.net The presence of a catechol group (ortho-dihydroxyl) further enhances this property.

Anti-inflammatory Activity: The presence of hydroxyl groups on the phenyl rings is important for suppressing the production of pro-inflammatory cytokines. nih.gov Methoxylated stilbenes have also demonstrated potent anti-inflammatory effects, in some cases superior to their hydroxylated counterparts. For instance, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene have been shown to suppress inflammatory pathways. nih.gov

Anticancer Activity: The substitution of hydroxyl groups with methoxy groups has been found to enhance the anticancer activity of stilbenes. nih.gov This is likely due to increased cellular uptake and metabolic stability. The number and position of these methoxy groups are critical in determining the cytotoxic potency against different cancer cell lines. nih.gov For example, 3,4,5,4′-tetramethoxy-trans-stilbene has shown potent growth inhibitory effects on various cancer cells. nih.gov

Estrogenic Activity: The structural requirements for the estrogenic activity of stilbene derivatives include a para-hydroxyl group on one of the phenyl rings. semanticscholar.org The presence of a lipophilic group attached to the phenyl ring can also enhance this effect. mdpi.com

The following table provides a summary of the correlation between specific structural features of stilbenes and their observed preclinical biological activities.

| Structural Feature | Preclinical Biological Endpoint | Example Compound(s) |

| 4'-Hydroxyl group | Antioxidant activity, Cytotoxicity researchgate.netresearchgate.net | Resveratrol, Piceatannol |

| Ortho-dihydroxyl group | Enhanced anti-inflammatory activity nih.gov | Piceatannol |

| Methoxy groups | Increased bioavailability, Enhanced anticancer and anti-inflammatory activity nih.govnih.gov | Pterostilbene, 3,4,5,4'-tetramethoxy-trans-stilbene |

| Trans configuration | Generally higher biological activity ijbs.com | trans-Resveratrol |

| Para-hydroxyl group | Estrogenic activity semanticscholar.org | 4,4'-dihydroxystilbene |

Molecular and Cellular Mechanisms of Action in Preclinical Studies

Interaction with Cellular Signaling Pathways

Modulations of Enzyme Activity (e.g., Topoisomerase 1, Cytochrome P450 Isoforms)

Preclinical research has investigated the interaction of various stilbene (B7821643) derivatives, including those with hydroxy and methoxy (B1213986) substitutions similar to 4-Hydroxy-3-methoxy stilbene, with key cellular enzymes.

Topoisomerase I (TOP1): TOP1 is a critical nuclear enzyme that relaxes DNA supercoiling during replication and transcription. eur.nl Its activity is essential for maintaining genomic stability, and its modulation can impact DNA repair pathways. nih.gov While direct studies on this compound are limited, research on other stilbenes from plant sources like Vitis amurensis has demonstrated inhibitory activity against DNA Topoisomerase I. researchgate.net This suggests that the stilbene backbone, common to these compounds, is a potential scaffold for interacting with this enzyme. The inhibition of TOP1 prevents the religation of the DNA strand, which can lead to double-strand breaks and subsequent cell death, a mechanism exploited by several anticancer drugs. nih.gov

Cytochrome P450 (CYP) Isoforms: The Cytochrome P450 superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including over 50% of marketed drugs. nih.gov Interactions with these enzymes can lead to significant drug-drug interactions. Studies on hydroxy and methoxy stilbenes have shown that these compounds can interact with and inhibit CYP isoforms, particularly CYP3A4, a major drug-metabolizing enzyme. nih.govresearchgate.net Research indicates that methoxylated stilbenes exhibit a greater inhibitory capacity on CYP3A4 compared to their hydroxylated parent compounds like resveratrol (B1683913). nih.gov The inhibitory concentration (IC50) for two methoxy-stilbenes was found to be in the range of 0.43 to 0.47 µM, significantly lower than that of resveratrol (IC50 = 4.5 µM). nih.gov This enhanced interaction is attributed to increased lipophilicity, which facilitates a higher affinity for the enzyme's active site. nih.govnih.gov This suggests that this compound, due to its methoxy group, may also act as a modulator of CYP enzyme activity.

Engagement with Nuclear Factors (e.g., Nrf2, NF-κB)

Stilbene compounds actively engage with key nuclear factors that regulate cellular responses to stress and inflammation, such as Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB).

Nrf2 Signaling Pathway: The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress, controlling the expression of numerous antioxidant and detoxification genes. researchgate.netresearchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. nih.gov In response to oxidative or electrophilic stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of target genes like heme oxygenase-1 (HO-1). nih.govnih.gov Studies have identified substituted trans-stilbenes as potent activators of the Nrf2 signaling pathway. researchgate.net It has been noted that methoxy substituents on the stilbene rings can influence the extent of Nrf2 activation. researchgate.net This activation is a critical mechanism for the protective effects of stilbenes against inflammation and oxidative damage. researchgate.net

NF-κB Signaling Pathway: The NF-κB pathway is a central mediator of inflammatory responses. nih.gov Research on stilbene glycosides has shown they can attenuate oxidative damage by modulating both Nrf2 and NF-κB signaling. nih.gov In models of oxidative stress, treatment with a stilbene derivative was found to up-regulate the suppressed Nrf2 and its downstream targets while down-regulating the activated NF-κB. nih.gov This dual regulatory action highlights the compound's ability to restore cellular homeostasis by simultaneously boosting antioxidant defenses and suppressing inflammatory signaling.

| Pathway | Effect of Stilbene Derivatives | Key Proteins Modulated | Reference |

| Nrf2 | Activation | Nrf2, HO-1, NQO1 | researchgate.netnih.gov |

| NF-κB | Inhibition / Down-regulation | NF-κB p65 | nih.gov |

Impact on Gene Expression and Protein Regulation (e.g., GPR56, SOX4, THBS1)

Research on a closely related metabolite, 3′-Hydroxy-3,4,5,4′-tetramethoxy-stilbene (DMU-214), provides significant insight into how methoxy-stilbenes can modulate gene and protein expression. In studies using the SKOV-3 ovarian cancer cell line, this compound triggered substantial changes in genes related to cell motility and proliferation. nih.govnih.gov

GPR56 (Adhesion G protein-coupled receptor G1): This receptor has been identified as an oncogene in several cancers, with its overexpression promoting invasion and metastasis. The stilbene metabolite DMU-214 was shown to significantly down-regulate the expression of GPR56 at both the mRNA and protein levels, which was associated with a suppression of cancer cell motility. nih.gov

SOX4 (SRY-Box Transcription Factor 4): SOX4 is a transcription factor involved in embryonic development and cell fate determination. nih.gov In the context of the SKOV-3 cell line study, DMU-214 decreased the transcript level of SOX4 by approximately 50%. nih.gov

THBS1 (Thrombospondin 1): THBS1 is known as a natural inhibitor of angiogenesis, proliferation, and cell migration. nih.gov Treatment with DMU-214 led to a marked up-regulation of THBS1 expression at both the mRNA (an approximate 5-fold increase) and protein levels. nih.gov

The following table summarizes the observed changes in gene expression in SKOV-3 cells after treatment with the stilbene metabolite DMU-214. nih.gov

| Gene Target | Function | Fold Change (mRNA) | p-value | Reference |

| GPR56 | Promotes cell invasion | -2.7 | 0.005 | nih.gov |

| SOX4 | Transcription factor | -2.0 | 0.008 | nih.gov |

| THBS1 | Inhibits proliferation/migration | +1.6 | 0.01 | nih.gov |

Preclinical Target Identification and Validation

Computational Ligand-Docking Approaches

Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery for predicting the interaction between a small molecule (ligand) and a protein target. beilstein-journals.org This approach computationally places a ligand into the binding site of a target protein and uses a scoring function to estimate the binding affinity and rank potential poses. beilstein-journals.orgnih.gov

This in silico technique has been applied to various compounds structurally related to this compound to predict their biological targets. For instance, docking studies have been used to explore the interactions of 3-methoxy flavone (B191248) derivatives with the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov Similarly, docking and molecular dynamics studies have been performed on derivatives of 4-hydroxycoumarin (B602359) with neurotransmitters to investigate their binding to carbonic anhydrase, a prognostic factor in several cancers. nih.gov These studies allow researchers to characterize molecular features, such as electrostatic interactions with the enzyme cavity, which can help predict inhibitory potency before undertaking laboratory experiments. researchgate.net The process involves preparing 3D structures of the ligand and protein, defining a binding grid, and then using algorithms like AutoDock Vina to simulate the binding process. nih.govmdpi.com

In vitro and In vivo Target Interaction Studies in Experimental Systems

Following computational predictions, in vitro and in vivo studies are essential for validating the interactions between a compound and its biological targets.

In vitro studies are conducted in controlled laboratory environments using cell lines or isolated proteins. For example, the effect of 3′-Hydroxy-3,4,5,4′-tetramethoxy-stilbene (DMU-214) on cell migration and gene expression was validated using the human ovarian cancer cell line SKOV-3. nih.gov Whole transcriptome analysis via RNA microarray identified changes in gene expression, which were subsequently confirmed at the mRNA and protein levels using RT-qPCR and Western blot, respectively. nih.gov These experiments demonstrated that the compound directly interacts with cellular pathways to reduce cell motility and proliferation. nih.gov Similarly, the inhibitory effects of methoxy-stilbenes on Cytochrome P450 enzymes were confirmed using human liver microsomes and recombinant protein systems, which allowed for the determination of IC50 values. nih.govnih.gov

Advanced Research and Methodological Considerations for Stilbenes

Preclinical Model Development and Optimization

The preclinical evaluation of stilbenic compounds, including 4-Hydroxy-3-methoxy stilbene (B7821643), relies on a tiered approach using various models to ascertain their biological activities and potential therapeutic effects. These models range from simple, high-throughput cell-based assays to more complex animal and patient-derived systems, each providing unique insights into the compound's mechanism of action.

In vitro Cell Line Models for Activity Screening (e.g., various cancer cell lines, non-tumor cells)

In vitro cell line models represent a fundamental tool for the initial screening of the biological activity of 4-Hydroxy-3-methoxy stilbene, also known as isopinosylvin. These models offer a rapid and cost-effective method to assess cytotoxicity, anti-proliferative effects, and other cellular responses across a diverse panel of cell types.

The selection of cell lines is crucial and typically includes a variety of cancer cells to determine the compound's potential as an anti-cancer agent. For instance, stilbene derivatives have been tested against human colorectal tumor cell lines like SW480 and hepatoblastoma cells such as HepG2. tandfonline.com Studies have also utilized breast cancer cell lines (MCF7, MDA-MB-231), lung cancer cells (SK-LU-1, A549), and human myeloid leukemia cells (HL-60, THP-1) to evaluate the cytotoxic and apoptotic effects of various methoxylated stilbenes. oeno-one.euoup.comnih.gov The activity of isopinosylvin A, another name for this compound, has been noted against KB (oral epidermal), MCF7 (breast), SK-LU-1 (lung), and HepG2 (liver) cancer cell lines. creative-proteomics.comnih.gov

To assess the selectivity of the compound, non-tumorigenic cell lines are often included in the screening panel. The lack of effect on non-tumor cells, such as the rat intestinal epithelium cell line IEC18, can indicate a cancer-specific action of the tested stilbene derivatives. tandfonline.com Similarly, the immortalized hepatocyte cell line Fa2N4 has been used as a control to demonstrate the selective cytotoxicity of certain stilbenes against tumor cells. tandfonline.com This comparative approach is essential for identifying compounds with a favorable therapeutic window. High-throughput screening using diverse cell lines helps in understanding the broad bioactivity of a chemical across various biological targets and pathways. nih.gov

Interactive Data Table: Examples of Cell Lines Used in Stilbene Research

In vivo Animal Models for Bioactivity Assessment (e.g., Caenorhabditis elegans, cancer xenograft models)

Following promising in vitro results, in vivo animal models are employed to evaluate the bioactivity, efficacy, and pharmacokinetics of this compound in a whole-organism context. These models provide a more complex biological system that can offer insights into the compound's effects on a living organism.

The nematode Caenorhabditis elegans serves as a valuable, low-cost, and high-throughput in vivo model for initial bioactivity and toxicity screening. tandfonline.com Its short lifecycle and well-defined genetics make it suitable for studying the effects of compounds on survival and other physiological endpoints. tandfonline.com For instance, C. elegans has been used to compare the in vivo bioactivities of methoxylated and hydroxylated stilbenes, demonstrating that methoxylation can enhance a stilbene's bioactivity in this whole-organism model. tandfonline.com This suggests that this compound could exhibit significant activity in this system.

For oncology research, cancer xenograft models are a cornerstone of preclinical assessment. tandfonline.com These models typically involve the subcutaneous or orthotopic implantation of human tumor cells into immunodeficient mice. tandfonline.com This allows for the evaluation of a compound's anti-tumor efficacy in a setting that mimics tumor growth in a living system. While specific xenograft studies for this compound are not extensively documented in the reviewed literature, related methoxy (B1213986) stilbenes have been investigated in such models. oup.com These models are crucial for determining a compound's ability to inhibit tumor growth and for studying its mechanism of action in vivo. nih.gov

Application of 3D Patient-Derived Models in Preclinical Research

Three-dimensional (3D) patient-derived models, such as organoids and spheroids, are emerging as highly predictive preclinical tools that bridge the gap between 2D cell cultures and in vivo animal models. biosynth.com These models are generated from patient tumor tissue and can recapitulate the complex cellular heterogeneity and architecture of the original tumor. nih.gov Patient-derived organoids (PDOs) have a wide range of applications in personalized medicine, including predicting patient responses to various drugs. nih.gov

The use of 3D models allows for the assessment of drug efficacy in a more physiologically relevant microenvironment. For compounds like this compound, testing in PDOs could provide valuable data on its effectiveness against specific tumor subtypes and help to identify potential biomarkers of response. Although the direct application of 3D patient-derived models for this compound is in its early stages, the technology holds significant promise for the preclinical development of this and other stilbenes.

Research on Advanced Delivery Systems in Preclinical Contexts

A significant challenge in the clinical translation of many stilbenes, including this compound, is their often poor solubility and bioavailability. Research into advanced delivery systems aims to overcome these limitations, thereby enhancing their therapeutic potential in preclinical settings.

Liposomal Formulations for Enhanced Preclinical Bioactivity

Liposomal formulations represent a promising strategy to improve the delivery of hydrophobic compounds like this compound. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and improving their pharmacokinetic profile. mdpi.com

By encapsulating stilbenes within liposomes, it is possible to increase their solubility in aqueous environments, prolong their circulation time, and potentially enhance their accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. mdpi.com Research on other methoxystilbenes has demonstrated the feasibility and benefits of this approach. For example, a liposomal formulation of 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), an active metabolite of a related compound, was successfully developed and showed enhanced antitumor activity in a 3D patient-derived ovarian cancer model. nih.gov The liposomes, prepared by the thin lipid film hydration method followed by extrusion, had a diameter in the range of 118.0–155.5 nm, suitable for intravenous administration. nih.gov This work underscores the potential of liposomal delivery to enhance the preclinical bioactivity of this compound, facilitating its investigation in more complex disease models.

Analytical Methodologies for Comprehensive Stilbene Research

The comprehensive study of this compound requires robust analytical methodologies for its identification, quantification, and characterization in various matrices. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of stilbenes. tandfonline.comtandfonline.com Reversed-phase HPLC (RP-HPLC), often using a C18 column, is the most common approach for separating stilbenes from complex mixtures. tandfonline.comnih.gov Detection is frequently achieved using a Photodiode Array (PDA) or UV detector, which allows for quantification based on the compound's specific absorbance wavelength. nih.gov

For more definitive identification and structural elucidation, HPLC is often coupled with Mass Spectrometry (MS). oup.comnih.gov Techniques like Electrospray Ionization (ESI)-MS can provide molecular weight information and fragmentation patterns that are unique to the compound, confirming its identity. nih.gov This is particularly useful when analyzing biological samples or complex plant extracts.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural characterization of stilbenes. nih.gov Both 1H-NMR and 13C-NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for unambiguous structure determination and differentiation between isomers (e.g., cis and trans). nih.govlboro.ac.uk The structures of newly synthesized or isolated methoxy stilbenes are routinely confirmed using NMR, mass spectrometry, and elemental analysis. nih.gov

Interactive Data Table: Common Analytical Techniques for Stilbene Research

Spectroscopic Techniques (NMR, FTIR, Raman, UV) for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for the definitive identification and structural characterization of this compound. Each technique offers unique insights into the molecule's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the precise molecular structure. In ¹H NMR, the protons on the aromatic rings and the vinyl bridge of stilbenes produce characteristic signals. For this compound, the methoxy group (-OCH₃) would typically appear as a sharp singlet around 3.8-3.9 ppm. The protons on the vinyl double bond (C=C) are particularly diagnostic, with their coupling constants (J-values) differentiating between the cis and trans isomers. The protons of the substituted phenyl ring are influenced by the hydroxyl and methoxy groups, leading to specific splitting patterns. ¹³C NMR provides complementary information, showing distinct chemical shifts for each carbon atom, including those of the methoxy group, the hydroxyl- and methoxy-bearing aromatic carbons, and the olefinic carbons of the stilbene backbone. rsc.orgrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. For this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. researchgate.netresearchgate.net Sharp peaks representing C-H stretching of the aromatic rings and the vinyl group would appear around 3000-3100 cm⁻¹. The C=C stretching of the stilbene double bond typically gives rise to a peak in the 1600-1650 cm⁻¹ region, while aromatic C=C stretching vibrations are observed between 1450 and 1600 cm⁻¹. The C-O stretching of the methoxy group and the phenolic hydroxyl group would produce strong bands in the 1000-1300 cm⁻¹ range. researchgate.netnih.gov

| Functional Group | Characteristic FTIR Absorption Range (cm⁻¹) |

| Phenolic O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Olefinic C=C stretch | 1600 - 1650 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-O stretch (methoxy/phenol) | 1000 - 1300 |

Raman Spectroscopy serves as a valuable complement to FTIR, particularly for analyzing the non-polar bonds of the stilbene skeleton. The symmetric C=C stretching of the central double bond in trans-stilbene gives a strong Raman signal around 1640 cm⁻¹, a feature that is often weak in the IR spectrum. aip.org This technique is highly sensitive to the planarity and conformation of the molecule. Studies on stilbene have identified key vibrational modes, including phenyl-vinyl C-C stretches and phenyl ring deformations, which provide a detailed picture of the molecular structure. acs.orgacs.org Femtosecond stimulated Raman spectroscopy has even been used to study the excited states and photoisomerization dynamics of stilbene, revealing information about vibrational dephasing and excited-state lifetimes. nih.govaip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the conjugated π-electron system of this compound. Stilbenes exhibit strong UV absorption due to the extensive conjugation between the two phenyl rings and the central double bond. The position of the maximum absorption (λ_max) is sensitive to the substitution pattern on the aromatic rings and the stereochemistry (cis or trans). The trans isomer, being more planar, typically absorbs at a longer wavelength with a higher molar absorptivity compared to the sterically hindered cis isomer. The presence of auxochromic groups like hydroxyl (-OH) and methoxy (-OCH₃) can cause a bathochromic (red) shift in the absorption maximum. biosynth.comresearchgate.net UV-Vis spectroscopy is also a powerful tool for monitoring photochemical reactions, such as the light-induced E-Z (trans-cis) isomerization of the stilbene double bond. acs.org

Chromatographic Separations (GC-MS, HPLC) for Analysis of Stilbene Products and Metabolites

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, including biological samples and synthetic reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. For volatile and thermally stable compounds, GC-MS is an ideal analytical tool. However, the analysis of polar compounds like phenolic stilbenes often requires a derivatization step, such as silylation, to block the polar hydroxyl group and increase volatility and thermal stability. brjac.com.br In the mass spectrometer, the derivatized stilbene undergoes electron ionization, leading to a unique fragmentation pattern (mass spectrum) that serves as a "fingerprint" for identification by comparison with spectral libraries. nih.gov GC-MS is widely used for the analysis of stilbene metabolites and for identifying components in natural extracts. researchgate.net

| Technique | Principle | Application for this compound | Considerations |

| GC-MS | Separation based on volatility and polarity, followed by mass-based detection. | Analysis of volatile metabolites and reaction products. | Often requires derivatization (e.g., silylation) of the hydroxyl group to improve thermal stability and volatility. |

| HPLC | Separation based on differential partitioning between a stationary and a mobile phase. | Quantification, purification, and analysis of metabolites in biological fluids. | Reversed-phase (e.g., C18 column) is common; choice of mobile phase (e.g., acetonitrile/water) is critical. |

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC), typically using a C18 stationary phase, is commonly employed to separate stilbenes based on their hydrophobicity. researchgate.net A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is used, often with gradient elution to resolve complex mixtures. Detection is frequently performed using a UV-Vis detector set at the λ_max of the stilbene chromophore. HPLC is instrumental in studying the metabolism of stilbenes, as it can separate the parent compound from its hydroxylated, methoxylated, or conjugated metabolites. nih.gov Furthermore, RP-HPLC retention data can be used to experimentally determine the lipophilicity (log P) of stilbene derivatives, a key parameter in structure-activity relationship studies. pensoft.net

Computational Chemistry and Molecular Modeling in Structure-Activity Studies

Computational methods provide powerful tools for understanding the properties of this compound at the molecular level and for guiding the design of new derivatives with enhanced biological activity.

Quantum Chemistry Calculations , particularly those based on Density Functional Theory (DFT), are used to predict a wide range of molecular properties. These methods can accurately calculate the optimized three-dimensional geometry, vibrational frequencies (for interpreting IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govacs.org By modeling the molecule's electronic structure, researchers can gain insights into its reactivity and potential interaction sites. These theoretical calculations are often used in conjunction with experimental spectroscopic data to confirm structural assignments. acs.orgresearchgate.net

Molecular Modeling and Dynamics simulations are employed to study the interactions between this compound and biological targets, such as enzymes or receptors. Molecular docking, a key modeling technique, predicts the preferred binding orientation and affinity of a ligand to a macromolecule. This is crucial for understanding the mechanism of action and for structure-activity relationship (SAR) studies. nih.gov For example, by docking a series of stilbene derivatives into the active site of an enzyme, researchers can identify which functional groups and structural features are critical for binding and inhibitory activity. Molecular dynamics (MD) simulations can further explore the stability of the ligand-protein complex and the conformational changes that occur upon binding, providing a dynamic view of the molecular recognition process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies use statistical methods to build models that correlate the chemical structure of compounds with their biological activity. sciforum.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of stilbene analogs, QSAR models can be developed to predict the activity of new, untested compounds. These models help to rationalize observed SAR and guide the synthesis of more potent and selective agents. For instance, a QSAR model might reveal that antileukemic activity in stilbenes is positively correlated with certain electronic properties and negatively correlated with the number of hydroxyl groups, providing valuable guidance for future drug design. sciforum.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。